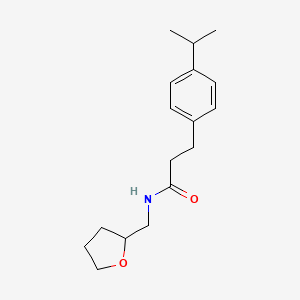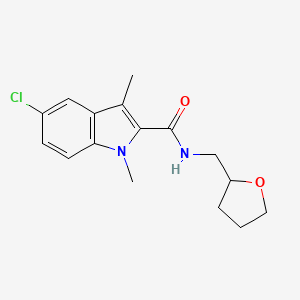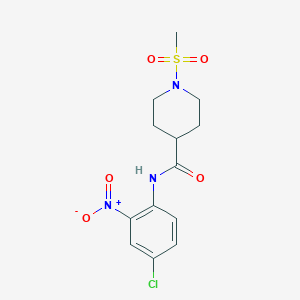
3-(4-isopropylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, including the reaction between specific phenyl compounds and propanoyl chloride derivatives, yielding high yields and demonstrating the feasibility of synthesizing complex derivatives such as 3-(4-isopropylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide. The synthesis processes typically utilize NMR, UV, and mass spectral data for characterization (Manolov et al., 2022).
Molecular Structure Analysis
X-ray crystallography is a common method for determining the molecular structure of compounds. Studies on similar compounds have detailed their crystalline structure, providing insights into their molecular geometry, which can be extrapolated to understand the structural aspects of 3-(4-isopropylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide (Huang Ming-zhi et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving the compound are expected to showcase its reactivity with various reagents, highlighting its potential utility in synthetic chemistry. For instance, the synthesis of arylsubstituted halogen(thiocyanato)amides reveals insights into potential reactions that could be relevant for modifying or understanding the reactivity of 3-(4-isopropylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide (Baranovskyi et al., 2018).
Applications De Recherche Scientifique
Modulation of GABA Receptors
Propofol modulates the activation and desensitization of GABAA receptors, enhancing inhibitory synaptic transmission without altering the maximum GABA response. This effect suggests a potential for neuroprotective actions associated with the enhancement of inhibitory transmission in the central nervous system (Orser et al., 1994).
Anticonvulsant Studies
Studies on N-Benzyl-3-[(chlorophenyl)amino]propanamides, which share a structural resemblance to propofol, indicate potential anticonvulsant properties. These compounds have shown efficacy in animal models, suggesting a pathway for developing new treatments for epilepsy and generalized seizures (Idris et al., 2011).
Cancer Research and Chemotherapy
Emerging evidence highlights propofol's impact on cancer development and chemotherapy, potentially regulating miRNAs and signaling pathways, which could inform future cancer treatment strategies (Jiang et al., 2018).
Electrochemical Quantification
Developments in the electrochemical quantification of propofol offer insights into monitoring and feedback-controlled dosing, which could advance the precision of anesthetic administration (Langmaier et al., 2011).
Neuroprotective Properties
Propofol exhibits neuroprotective properties, including reduction of cerebral blood flow and intracranial pressure, antioxidant activity, and anti-inflammatory properties. These aspects are crucial for its application in conditions like traumatic head injury and neurological disorders (Kotani et al., 2008).
Electrophysiological Effects
Propofol's electrophysiological effects, such as inhibition of persistent sodium current and voltage-gated L-type calcium current, contribute to its antiepileptic activity, offering a basis for understanding its broad pharmacological profile (Martella et al., 2005).
Propriétés
IUPAC Name |
N-(oxolan-2-ylmethyl)-3-(4-propan-2-ylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-13(2)15-8-5-14(6-9-15)7-10-17(19)18-12-16-4-3-11-20-16/h5-6,8-9,13,16H,3-4,7,10-12H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTWKFFPOLGAHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCC(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4621500.png)
![N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4621508.png)

![2-({2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}thio)pyrimidine](/img/structure/B4621521.png)
![N-(4-bromophenyl)-2-[(4-fluorophenyl)amino]nicotinamide](/img/structure/B4621528.png)
![[1-(2-{[3-(aminocarbonyl)-4-(2,5-dimethylphenyl)-2-thienyl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4621539.png)
![4-(2-{[N-(phenylsulfonyl)glycyl]oxy}acetyl)phenyl benzoate](/img/structure/B4621546.png)
![2-[3-amino-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4621559.png)

![N-{1-[(butylamino)carbonyl]-2-phenylvinyl}-4-methoxybenzamide](/img/structure/B4621570.png)

![1-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B4621589.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-1-(2-methylphenyl)-2-pyrrolidinone](/img/structure/B4621600.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}pentanamide](/img/structure/B4621610.png)